3-Bromo-5-chloro-thioanisole

CAS No.: 1394291-36-1

Cat. No.: VC8164131

Molecular Formula: C7H6BrClS

Molecular Weight: 237.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394291-36-1 |

|---|---|

| Molecular Formula | C7H6BrClS |

| Molecular Weight | 237.55 g/mol |

| IUPAC Name | 1-bromo-3-chloro-5-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H6BrClS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |

| Standard InChI Key | CCMUSMZCVAPTEC-UHFFFAOYSA-N |

| SMILES | CSC1=CC(=CC(=C1)Br)Cl |

| Canonical SMILES | CSC1=CC(=CC(=C1)Br)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

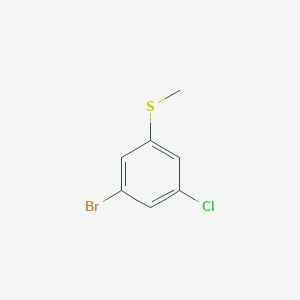

3-Bromo-5-chloro-thioanisole consists of a benzene ring substituted with a methylthio (-SCH₃) group at position 1, a bromine atom at position 3, and a chlorine atom at position 5. This arrangement creates distinct electronic effects, including inductive electron withdrawal from the halogens and resonance stabilization from the sulfur atom. The compound’s IUPAC name, 1-bromo-3-chloro-5-methylsulfanylbenzene, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrClS |

| Molecular Weight | 237.55 g/mol |

| SMILES | CSC1=CC(=CC(=C1)Br)Cl |

| InChI Key | CCMUSMZCVAPTEC-UHFFFAOYSA-N |

| PubChem CID | 54249820 |

The planar aromatic system and polarizable sulfur atom contribute to its reactivity in cross-coupling reactions and electrophilic substitutions .

Synthesis Methods

Electrophilic Aromatic Substitution

The primary synthesis route involves electrophilic bromination and chlorination of thioanisole. Thioanisole undergoes sequential halogenation under controlled conditions, typically using bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acid catalysts such as FeCl₃ or AlCl₃. The methylthio group acts as an ortho/para-directing group, favoring substitution at the 3- and 5-positions due to steric and electronic factors.

Reaction Conditions:

-

Temperature: 0–25°C (to minimize polysubstitution)

-

Solvent: Dichloromethane or carbon disulfide

-

Yield: ~60–75% after purification

Metal-Free Halogenation

Recent advances leverage potassium bromide (KBr) and oxygen (O₂) for sustainable bromination. In this method, KBr generates bromine in situ under oxidative conditions, reducing the need for hazardous Br₂ gas. The reaction proceeds via an S-Br intermediate, followed by HBr elimination to yield the final product .

Advantages:

-

Eliminates stoichiometric Lewis acids

-

Reduces waste generation

Physicochemical Properties

Solubility and Stability

3-Bromo-5-chloro-thioanisole exhibits limited solubility in polar solvents such as water (<0.1 mg/mL at 25°C) but is miscible with organic solvents like dichloromethane, toluene, and tetrahydrofuran. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, releasing hydrogen sulfide (H₂S) .

Table 2: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 285–290°C (estimated) |

| Density | 1.65 g/cm³ (predicted) |

| LogP (Octanol-Water) | 3.2 |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.45 (s, 1H, H-2), 7.32 (d, J = 2.1 Hz, 1H, H-4), 7.28 (d, J = 2.1 Hz, 1H, H-6), 2.52 (s, 3H, SCH₃).

-

¹³C NMR (CDCl₃): δ 138.5 (C-1), 132.7 (C-3), 130.9 (C-5), 129.4 (C-2), 128.1 (C-4), 127.3 (C-6), 15.8 (SCH₃).

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to benzo[d]isothiazoles, a class of heterocycles with antimicrobial and anticancer properties. Reaction with α-amino-oxy acids under visible-light irradiation generates iminyl radicals, which cyclize to form the isothiazole core .

Example Reaction:

Organometallic Reagents

3-Bromo-5-chloro-thioanisole participates in Kumada and Negishi couplings to form arylzinc or arylmagnesium intermediates. These reagents enable the synthesis of biaryl structures for pharmaceutical candidates .

Table 3: Organometallic Derivatives

| Reagent | Application |

|---|---|

| 3-(2-Thioanisole)phenylzinc bromide | Suzuki-Miyaura cross-coupling |

| 4-(2-Thioanisole)phenylmagnesium bromide | Grignard reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume